molecular formula C17H14O2 B15216151 (S)-2-(Anthracen-9-yl)propanoic acid

(S)-2-(Anthracen-9-yl)propanoic acid

Cat. No.: B15216151
M. Wt: 250.29 g/mol
InChI Key: JVLRJYDOJMOUNK-NSHDSACASA-N
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Description

(S)-2-(Anthracen-9-yl)propanoic acid is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of an anthracene moiety attached to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Anthracen-9-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

    Functionalization: The anthracene is functionalized at the 9-position through a Friedel-Crafts acylation reaction, introducing a propanoic acid group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by chiral resolution using chromatography or enzymatic methods to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Anthracen-9-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-(Anthracen-9-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (S)-2-(Anthracen-9-yl)propanoic acid involves its interaction with specific molecular targets. The anthracene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and protein synthesis. Additionally, the propanoic acid group can form hydrogen bonds with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenecarboxylic acid: Similar structure but lacks the propanoic acid group.

    9,10-Dimethylanthracene: Contains methyl groups instead of the propanoic acid group.

    Anthraquinone: An oxidized form of anthracene with different chemical properties.

Uniqueness

(S)-2-(Anthracen-9-yl)propanoic acid is unique due to the presence of both the anthracene moiety and the chiral propanoic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(2S)-2-anthracen-9-ylpropanoic acid

InChI

InChI=1S/C17H14O2/c1-11(17(18)19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3,(H,18,19)/t11-/m0/s1

InChI Key

JVLRJYDOJMOUNK-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Origin of Product

United States

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